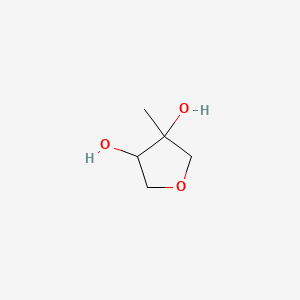

3-Methyloxolane-3,4-diol

Description

Contextualization within Oxolane Chemistry

3-Methyloxolane-3,4-diol belongs to the family of oxolanes, which are heterocyclic compounds featuring a five-membered ring containing one oxygen atom. The parent compound of this class is tetrahydrofuran (B95107) (THF), a widely used solvent and precursor in polymer synthesis. researchgate.net The chemistry of oxolanes is diverse, with their derivatives finding applications ranging from solvents to pharmaceuticals. researchgate.netepa.gov

The structure of this compound, which includes a methyl group and two hydroxyl groups on the tetrahydrofuran skeleton, imparts specific chemical properties. nih.gov The presence of multiple stereocenters means the compound can exist as different stereoisomers (e.g., cis and trans isomers), a feature that is particularly important in its atmospheric formation and its potential use in asymmetric synthesis. nih.govresearchgate.net The hydroxyl groups increase its polarity and potential for hydrogen bonding compared to the parent THF molecule. Research into oxolane derivatives often involves the controlled opening or functionalization of the ring, processes that are fundamental in synthetic strategies. nih.gov The synthesis of specific derivatives like this compound is crucial for creating reference standards for analytical studies and for use as starting materials in more complex molecular constructions. researchgate.netvulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| CAS Number | 61892-94-2 |

| Synonyms | 3-methyl-tetrahydrofuran-3,4-diol, 3-MeTHF-3,4-diol |

Data sourced from PubChem. nih.gov

Significance in Atmospheric Organic Chemistry

The primary significance of this compound lies in its role as a tracer for secondary organic aerosol (SOA) formation from isoprene (B109036). mdpi.comscienceopen.com Isoprene (2-methyl-1,3-butadiene) is a volatile organic compound emitted in massive quantities by vegetation. copernicus.org In the atmosphere, isoprene undergoes complex photooxidation reactions, leading to the formation of less volatile products that can partition into the particle phase, creating SOA. These aerosols have significant impacts on air quality, climate, and public health. copernicus.orgnih.gov

Under low-NOx (nitrogen oxides) conditions, typical of remote, forested regions, isoprene is oxidized to form isoprene epoxydiols (IEPOX). mdpi.compnas.org These IEPOX intermediates are highly reactive and can be taken up by acidic aerosol particles present in the atmosphere. nih.gov Inside these acidic particles, IEPOX undergoes an acid-catalyzed intramolecular rearrangement to form cis- and trans-3-Methyloxolane-3,4-diols. nih.govmdpi.com

The detection of 3-Methyloxolane-3,4-diols in ambient aerosol samples is therefore direct evidence of SOA formation via the IEPOX pathway. mdpi.comscienceopen.com This makes it an invaluable molecular marker for atmospheric scientists studying the sources and transformation of organic aerosols. Studies have shown that the relative abundance of the cis and trans isomers can provide further insight into the specific IEPOX precursors and atmospheric conditions. scienceopen.com

Table 2: Formation Pathway of this compound in the Atmosphere

| Step | Process | Key Reactants/Intermediates | Conditions | Products |

|---|---|---|---|---|

| 1 | Isoprene Oxidation | Isoprene, OH radicals | Low-NOx | Isoprene Epoxydiols (IEPOX) |

| 2 | Reactive Uptake | IEPOX | Acidic aerosol particles | - |

| 3 | Intramolecular Rearrangement | IEPOX (in particle phase) | Acid catalysis | cis- and trans-3-Methyloxolane-3,4-diol |

This simplified pathway is based on findings from multiple atmospheric chemistry studies. nih.govmdpi.commdpi.com

Overview of Research Trajectories

Research on this compound has evolved from its initial identification in atmospheric samples to its targeted synthesis and use in mechanistic studies.

Discovery and Identification: Early research into the composition of isoprene-derived SOA identified a range of oxygenated products. A significant breakthrough was the identification of IEPOX as a key gas-phase precursor. pnas.org Subsequent laboratory and field studies established that 3-Methyloxolane-3,4-diols are specific products of IEPOX reactive uptake, confirming their presence in ambient aerosols in isoprene-rich environments like the Amazon rainforest. nih.govd-nb.info

Mechanistic and Stereochemical Studies: Once identified, research focused on the precise mechanisms of formation. Studies using authentic synthesized standards of IEPOX and 3-Methyloxolane-3,4-diols have elucidated the acid-catalyzed rearrangement pathway. nih.gov The stereochemistry of these reactions became a key focus, as the specific arrangement of atoms in the products can influence the physical properties of the resulting aerosol particles, such as their ability to take up water. researchgate.netrsc.orgnerc.ac.uk

Laboratory Synthesis: The need for pure analytical standards spurred research into the laboratory synthesis of both cis- and trans-3-Methyloxolane-3,4-diol. researchgate.net Having access to these authentic compounds is essential for calibrating analytical instruments, confirming their identity in complex environmental samples, and conducting controlled experiments to probe their subsequent reactions and physical properties. nih.govresearchgate.net

Application as a Chiral Building Block: Beyond atmospheric science, the defined stereochemistry of this compound makes it a potentially useful chiral building block in asymmetric synthesis. vulcanchem.comacs.orgacs.org Chiral molecules are fundamental in pharmaceutical and materials science, and the rigid oxolane scaffold with multiple stereocenters can be a valuable starting point for constructing complex target molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61892-94-2 |

|---|---|

Molecular Formula |

C5H10O3 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

3-methyloxolane-3,4-diol |

InChI |

InChI=1S/C5H10O3/c1-5(7)3-8-2-4(5)6/h4,6-7H,2-3H2,1H3 |

InChI Key |

VJQHBDZGUIWTQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCC1O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyloxolane 3,4 Diol and Its Stereoisomers

Convergent and Unambiguous Pathways for Diastereomer Synthesis

Convergent synthetic strategies offer an efficient approach to complex molecules by assembling them from several independently prepared fragments. For 3-methyloxolane-3,4-diol, such pathways are critical for producing specific diastereomers in good yields. researchgate.net Research has focused on creating both cis- and trans-isomers of this compound, often as part of broader investigations into the atmospheric oxidation products of isoprene (B109036). researchgate.netnih.gov

A key strategy involves the acid-catalyzed intramolecular rearrangement of isoprene epoxydiols (IEPOX), which are primary products of isoprene photooxidation under low-NOx conditions. nih.gov This rearrangement in the particle phase has been shown to yield both cis- and trans-3-methyltetrahydrofuran-3,4-diols. nih.gov The synthesis of the IEPOX precursors themselves is a critical first step, with in-house developed schemes providing these reactive intermediates in high purity. nih.gov

The synthesis of the cis- and trans-diols can also be approached through multi-step chemical synthesis starting from commercially available precursors. For instance, the synthesis of trans-3-methyltetrahydrofuran-3,4-diol can be achieved from 1,4-anhydroerythritol. researchgate.net This process involves protection of hydroxyl groups, introduction of the methyl group at the C3 position, and subsequent deprotection to yield the target diol.

The table below summarizes a selection of synthetic approaches to the diastereomers of this compound.

| Starting Material | Key Transformation | Product | Reference |

| Isoprene Epoxydiols (IEPOX) | Acid-catalyzed intramolecular rearrangement | cis- and trans-3-Methyloxolane-3,4-diol | nih.gov |

| 1,4-Anhydroerythritol | Multi-step chemical synthesis | trans-3-Methyloxolane-3,4-diol | researchgate.net |

These convergent pathways are essential for obtaining pure samples of each diastereomer, enabling detailed study of their distinct physical, chemical, and biological properties.

Stereoselective Approaches in Laboratory Synthesis

The control of stereochemistry is paramount in the synthesis of this compound due to the presence of two chiral centers at the C3 and C4 positions. This gives rise to two pairs of enantiomers: (3R,4R)- and (3S,4S)- (the trans-isomers) and (3R,4S)- and (3S,4R)- (the cis-isomers). Stereoselective synthesis aims to produce a single desired stereoisomer.

The differentiation and characterization of the cis- and trans-isomers of this compound are typically accomplished using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). nih.govcopernicus.org

In ¹H NMR spectroscopy, the relative stereochemistry of the methyl and hydroxyl groups influences the chemical shifts and coupling constants of the protons on the oxolane ring. For instance, the distinction between threo and erythro diastereomers of a related precursor, 1-(2-methyloxiran-2-yl)ethane-1,2-diol, is based on the observation that the chemical shifts of all oxygen-bearing carbon atoms of the erythro diastereomers are upfield relative to those of the corresponding threo diastereomers. copernicus.orgcopernicus.org A similar principle applies to the characterization of the cis- and trans-3-methyloxolane-3,4-diols. One-dimensional Nuclear Overhauser Effect (NOE) NMR experiments are particularly powerful for confirming the spatial proximity of substituents. For cis-3-methyltetrahydrofuran-3,4-diol, a strong NOE enhancement is observed between the methyl group and the H4 proton, confirming their cis relationship. copernicus.orgcopernicus.org In contrast, the trans-isomer shows a much smaller enhancement. copernicus.orgcopernicus.org

GC-MS analysis of the trimethylsilyl (B98337) (TMS)-derivatized diols can also be used to separate and identify the isomers based on their retention times and fragmentation patterns. nih.gov

The following table highlights key characterization data for the cis and trans isomers.

| Isomer | Characterization Method | Key Observation | Reference |

| cis-3-Methyloxolane-3,4-diol | ¹H NOESY NMR | Strong NOE between the methyl group and H4 proton | copernicus.orgcopernicus.org |

| trans-3-Methyloxolane-3,4-diol | ¹H NOESY NMR | Weak NOE between the methyl group and H4 proton | copernicus.orgcopernicus.org |

| Both isomers | GC-MS of TMS derivatives | Different retention times and mass spectra | nih.gov |

Biocatalytic Considerations in Diol Synthesis

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. While specific biocatalytic routes for this compound are not extensively documented, the principles of enzymatic synthesis can be applied to envision potential strategies.

Oxidoreductases, particularly alcohol dehydrogenases (ADHs), are enzymes that catalyze oxidation and reduction reactions. mdpi.comuni-duesseldorf.de They are of great interest for the stereoselective synthesis of chiral diols. uni-duesseldorf.de ADHs could potentially be employed in the synthesis of this compound in a few ways:

Kinetic Resolution of a Racemic Diol: A racemic mixture of this compound could be subjected to an enantioselective oxidation catalyzed by an ADH. This would selectively oxidize one enantiomer to the corresponding hydroxy ketone, allowing for the separation of the remaining unreacted, enantiopomerically enriched diol.

Stereoselective Reduction of a Hydroxy Ketone: The corresponding 4-hydroxy-3-methyloxolan-3-one could be stereoselectively reduced using a specific ADH to yield a single stereoisomer of this compound. Different ADHs can exhibit opposite stereopreferences, potentially providing access to different stereoisomers of the diol. For example, ADHs from Ralstonia sp. have been shown to be highly stereoselective in the reduction of sterically hindered ketones. mdpi.com

The table below illustrates the potential application of oxidoreductases in diol synthesis based on analogous transformations.

| Enzyme Class | Potential Application | Example Substrate (Analogous) | Expected Outcome | Reference |

| Alcohol Dehydrogenase (ADH) | Kinetic Resolution | Racemic 1,4-diaryl-1,4-diols | Enantiopure diol and corresponding diketone | mdpi.com |

| Alcohol Dehydrogenase (ADH) | Stereoselective Reduction | 1,4-diaryl-1,4-diones | Chiral 1,4-diaryl-1,4-diols with high diastereo- and enantioselectivity | mdpi.com |

Enzymatic derivatization can be a valuable tool for modifying oxolane systems, either to facilitate separation of isomers or to introduce new functionalities. nih.govcore.ac.uk Lipases, a class of hydrolases, are widely used for the regioselective and enantioselective acylation of alcohols. core.ac.uk

A potential strategy for the resolution of a racemic mixture of this compound would be a lipase-catalyzed transesterification. In this process, one enantiomer of the diol would be selectively acylated by the lipase (B570770), forming an ester. The resulting mixture of the acylated diol and the unreacted diol enantiomer could then be separated. The choice of lipase is crucial, as different lipases can exhibit different enantioselectivities.

Furthermore, enzymatic methods can be used to synthesize the oxolane ring itself. For example, chemoenzymatic cascades have been developed to produce dioxolanes from aliphatic aldehydes, involving a carboligase and an oxidoreductase. d-nb.info While this specific example leads to a dioxolane, it highlights the potential for combining biocatalytic steps to construct complex heterocyclic systems.

The following table outlines potential enzymatic derivatization strategies for oxolane systems.

| Enzyme Class | Strategy | Potential Substrate | Desired Outcome | Reference |

| Lipase | Enantioselective Acylation | Racemic this compound | Separation of enantiomers via ester formation | core.ac.uk |

| Carboligase and Oxidoreductase | Chemoenzymatic Cascade | Aliphatic aldehydes | Chiral diols as precursors to oxolane systems | d-nb.info |

Advanced Spectroscopic and Chromatographic Characterization of 3 Methyloxolane 3,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the molecular structure of 3-Methyloxolane-3,4-diol, enabling the unambiguous assignment of its constitution and relative stereochemistry.

Proton (¹H) NMR spectroscopy is used to identify the chemical environment of hydrogen atoms within the molecule. For this compound, distinct signals corresponding to the methyl group, the protons on the oxolane ring, and the hydroxyl groups are observed. vulcanchem.com The chemical shifts and coupling patterns are characteristic of the two diastereomers, cis and trans. For instance, in Chloroform-d (CDCl₃), the protons of the cis isomer exhibit specific resonances that allow for its differentiation from the trans isomer. researchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, and the chemical shifts are indicative of their bonding environment. researchgate.net The carbon atoms bonded to hydroxyl groups typically resonate in the 60-80 ppm range. oberlin.edu The precise chemical shifts of the five carbon atoms differ between the cis and trans diastereomers, providing definitive confirmation of the isomeric form. researchgate.net

Table 1: NMR Spectroscopic Data for this compound Diastereomers in CDCl₃ Data sourced from Zhang et al., 2012. researchgate.net

| Isomer | Technique | Chemical Shift (δ) in ppm |

| cis | ¹H NMR | 4.04 (dd, 1H, H5), 3.92–3.86 (m, 1H, H4), 3.76 (d, 1H, H2), 3.73 (dd, 1H, H5), 3.62 (d, 1H, H2), 1.35 (s, 3H, CH₃) |

| ¹³C NMR | 77.43, 76.92, 76.50, 73.87, 23.48 | |

| trans | ¹H NMR | Data for the trans isomer in D₂O is available: 4.27 (dd, 1H, H5), 3.99 (dd, 1H, H4), 3.75–3.68 (m, 3H, C2H₂+H5), 1.35 (s, 3H, CH₃) |

| ¹³C NMR | 80.54, 79.13, 75.26, 74.56, 18.30 |

Note: Chemical shifts are referenced to the solvent signal.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for determining the relative stereochemistry of the diastereomers. This method detects spatial proximity between protons. For the cis-3-Methyloxolane-3,4-diol isomer, a strong NOE correlation is observed between the protons of the methyl group and the adjacent H4 proton on the tetrahydrofuran (B95107) ring. copernicus.org This strong enhancement indicates that these groups are on the same face of the ring. Conversely, in the trans isomer, this correlation is significantly weaker or absent, confirming that the methyl group and the H4 proton are on opposite faces of the ring. copernicus.org This difference in spatial interaction provides an unambiguous method for assigning the cis and trans configurations. copernicus.org

Mass Spectrometry (MS) Techniques for Identification

Mass spectrometry is a primary tool for detecting and quantifying this compound, especially in atmospheric aerosol samples where it is present at low concentrations. nih.govd-nb.info

GC/EI-MS is a widely used technique for the analysis of this compound in environmental samples. d-nb.info Prior to analysis, the compound is chemically modified through a process called trimethylsilylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This derivatization increases the volatility and thermal stability of the compound, making it suitable for gas chromatography.

The electron ionization mass spectrum of the derivatized this compound shows a characteristic fragmentation pattern. The base peak ion used for quantification is typically at a mass-to-charge ratio (m/z) of 262. copernicus.orgd-nb.info Other significant fragment ions are observed at m/z 247, 231, 218, 204, and 147. researchgate.net It is important to note that some studies suggest that 3-Methyloxolane-3,4-diols can be formed as thermal degradation artifacts from less volatile compounds, such as methyltetrol sulfates, during the high temperatures of GC analysis. nih.gov

Aerosol Mass Spectrometry (AMS) and its high-resolution variant (HR-AMS) allow for the direct, real-time analysis of the chemical composition of aerosol particles without prior derivatization. nih.gov When authentic standards of cis- and trans-3-Methyloxolane-3,4-diol are atomized and analyzed by HR-AMS, they produce a distinct mass spectrum. nih.gov

High-resolution analysis reveals key marker ions that can be used to trace this compound in complex atmospheric data. A prominent fragment is observed at m/z 82, which corresponds to the elemental formula C₅H₆O⁺ and is attributed to the formation of a 3-methylfuran (B129892) cation. nih.gov Other identifying ions include m/z 53 (mostly C₄H₅⁺), m/z 75 (mostly C₃H₇O⁺), and m/z 100 (mostly C₅H₈O₂⁺). nih.gov The presence of the C₅H₆O⁺ fragment at m/z 82 in ambient aerosol data is considered a strong indicator of SOA derived from isoprene (B109036) epoxydiols (IEPOX-SOA). nih.govcopernicus.org

Table 2: Key Mass Spectrometry Fragments for Identification of this compound

| Technique | Analyte Form | Key Mass-to-Charge Ratios (m/z) | Reference(s) |

| GC/EI-MS | Trimethylsilyl (TMS) derivative | 262 (Quantification ion), 247, 231, 218, 204, 147 | copernicus.org, researchgate.net, d-nb.info |

| HR-AMS | Native (underivatized) | 82 (C₅H₆O⁺), 53 (C₄H₅⁺), 75 (C₃H₇O⁺), 100 (C₅H₈O₂⁺) | nih.gov |

Electrospray Ionization High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (ESI-HR-QTOFMS)

Electrospray Ionization High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (ESI-HR-QTOFMS) has emerged as a powerful tool for the detailed characterization of polar compounds such as this compound, particularly in complex matrices like atmospheric aerosols. This technique is favored for its soft ionization, which minimizes in-source fragmentation, and its high mass resolution and accuracy, allowing for the determination of elemental compositions.

For the analysis of this compound and related polar species, ESI is typically operated in the negative ion mode. nih.gov In this mode, this compound is readily detected as its deprotonated molecule, [M-H]⁻. The high-resolution capabilities of QTOF-MS enable the precise measurement of the mass-to-charge ratio (m/z) of this ion, which is crucial for its unambiguous identification. For instance, the [M-H]⁻ ion of C₅H₁₀O₃, the molecular formula for this compound, has a theoretical exact mass that can be distinguished from other isobaric species.

Research focused on secondary organic aerosol (SOA) has utilized ESI-HR-QTOFMS to identify and quantify this compound among a suite of isoprene-derived oxidation products. acs.orgnsf.gov In these studies, extracted ion chromatograms (EICs) generated using a narrow mass window around the theoretical m/z of the [M-H]⁻ ion (m/z 117.0557 for C₅H₉O₃⁻) are used to confirm the presence of the compound. nsf.gov The accurate mass measurements provided by HR-QTOFMS, typically within ±5 ppm, lend high confidence to the assigned elemental formula. d-nb.info While ESI is a soft ionization technique, some fragmentation can be induced. However, detailed fragmentation patterns for this compound in ESI-MS are not as extensively documented as its primary identification as the deprotonated molecule. The focus remains on its detection and differentiation from isomers and other structurally related compounds. copernicus.orgnih.gov

Table 1: ESI-HR-QTOFMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Compound | This compound | nih.gov |

| Molecular Formula | C₅H₁₀O₃ | nih.gov |

| Molecular Weight | 118.13 g/mol | nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govnsf.gov |

| Primary Ion | [M-H]⁻ | nsf.gov |

| Exact Mass of [M-H]⁻ (C₅H₉O₃⁻) | 117.0557 | Calculated |

| Typical Mass Accuracy | < 5 ppm | d-nb.info |

Chromatographic Separation Strategies

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Species

The separation of highly polar and hydrophilic compounds like this compound presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC), where such compounds often exhibit poor retention. nih.govlongdom.org Hydrophilic Interaction Liquid Chromatography (HILIC) offers a robust alternative and has become the method of choice for the analysis of this compound and other water-soluble SOA constituents. nih.govsigmaaldrich.com

HILIC employs a polar stationary phase (e.g., silica, or phases bonded with diol, amide, or amino groups) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a smaller amount of aqueous buffer. nih.govsigmaaldrich.com The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the hydrophilic stationary phase. sigmaaldrich.comphenomenex.com More hydrophilic analytes, like this compound, partition more strongly into this water layer, resulting in greater retention compared to less polar compounds. phenomenex.com

The application of HILIC coupled with ESI-HR-QTOFMS has proven particularly effective. nih.govacs.org This combination allows for the successful separation and quantification of various isomers and diastereomers of isoprene-derived SOA products that would otherwise co-elute in RPLC systems. nih.gov For example, HILIC can resolve different diastereomers of methyltetrol sulfates, which are often analyzed alongside this compound. nih.gov The high organic content of the HILIC mobile phase is also beneficial for ESI-MS detection, as it promotes efficient desolvation and ionization, leading to enhanced sensitivity. longdom.orgsigmaaldrich.com

Table 2: Comparison of Chromatographic Techniques for Polar Compound Analysis

| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Reversed-Phase Liquid Chromatography (RPLC) |

|---|---|---|

| Stationary Phase | Polar (e.g., silica, diol, amide) nih.gov | Non-polar (e.g., C18, C8) |

| Mobile Phase | High organic solvent, low aqueous content sigmaaldrich.com | High aqueous content, low organic solvent |

| Retention of Polar Analytes | Strong retention phenomenex.com | Weak or no retention |

| Elution Order | Increasing polarity leads to increased retention phenomenex.com | Increasing polarity leads to decreased retention |

| MS Compatibility (ESI) | Excellent, enhances sensitivity longdom.orgsigmaaldrich.com | Can be suppressed by high aqueous/salt content |

| Separation of Isomers | Capable of separating polar diastereomers nih.gov | Often results in co-elution of polar isomers nih.gov |

Assessment of Artifacts in GC/EI-MS Analysis

Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC/EI-MS) has historically been used for the analysis of SOA tracers, typically requiring chemical derivatization (e.g., trimethylsilylation) to increase the volatility of polar compounds. acs.orgd-nb.infonih.gov However, a significant body of evidence suggests that the high temperatures employed in GC inlets and columns can lead to the formation of analytical artifacts. nih.govrsc.org

Specifically for this compound, studies have demonstrated that it can be a thermal degradation product of other, less volatile SOA components, such as methyltetrol sulfates. nih.govcopernicus.org When pure standards of these sulfate (B86663) derivatives were analyzed by GC/EI-MS, this compound was detected, whereas it was absent when the same standards were analyzed using the non-thermal HILIC/ESI-HR-QTOFMS method. nih.govrsc.org This indicates that the compound can be formed during the GC analysis itself, leading to potential misidentification and overestimation of its atmospheric abundance.

There is, however, an ongoing discussion, as some research suggests that not all this compound detected by GC/EI-MS is an artifact. copernicus.org Studies using HILIC/ESI-HR-QTOFMS, a non-destructive technique, have definitively detected this compound in chamber-generated SOA, confirming it can be a genuine product of multiphase atmospheric chemistry. nsf.govnih.gov One study estimated that approximately 50% of the 3-methyltetrahydrofuran-2,4-diols (isomers of the target compound) measured by GC/EI-MS are not analytical artifacts. nsf.govnih.gov This highlights the complexity of interpreting GC/EI-MS data for thermally labile compounds and underscores the importance of using complementary, milder analytical techniques like HILIC for accurate characterization.

Table 3: Summary of Findings on GC/EI-MS Artifact Formation

| Observation | Implication for this compound | References |

|---|---|---|

| Detection in GC/EI-MS analysis of pure methyltetrol sulfate standards. | Can be an artifact from thermal degradation of organosulfates. | nih.govrsc.org |

| Not detected in HILIC-MS analysis of the same pure sulfate standards. | Confirms its formation under high-temperature GC conditions. | nih.gov |

| Detection in both GC/EI-MS and HILIC/ESI-HR-QTOFMS of chamber SOA. | Indicates it exists as both a genuine atmospheric product and a potential analytical artifact. | nsf.govnih.gov |

| Debate in literature regarding its primary origin (artifact vs. atmospheric product). | Interpretation of GC/EI-MS data requires caution; validation with non-thermal methods is crucial. | nsf.govcopernicus.orgrsc.orgnih.gov |

Mechanistic Investigations of 3 Methyloxolane 3,4 Diol Formation and Reactivity

Acid-Catalyzed Intramolecular Rearrangement of Isoprene (B109036) Epoxydiols (IEPOX)

The most well-documented pathway to 3-Methyloxolane-3,4-diol in the atmosphere involves the acid-catalyzed reactive uptake of isoprene epoxydiols (IEPOX) onto aerosol particles. nih.govacs.orgnih.gov IEPOX-derived SOA is observed to form substantially only in the presence of acidic aerosols. nih.govunc.edu This process includes a previously unreported intramolecular rearrangement that yields cis- and trans-3-methyltetrahydrofuran-3,4-diols (3-MeTHF-3,4-diols), another name for this compound. acs.orgmdpi.com The availability of synthesized standards of these compounds has been critical in confirming their presence in ambient aerosols and understanding their formation mechanisms. researchgate.netcopernicus.orgresearchgate.net

The formation of this compound from IEPOX is an acid-catalyzed intramolecular rearrangement that occurs in the particle phase. nih.govmdpi.com The proposed mechanism involves the protonation of the epoxide ring of an IEPOX isomer by an acid catalyst, typically sulfuric acid present in the aerosol. This initial step leads to the formation of a carbocation intermediate. Subsequently, one of the hydroxyl groups present on the molecule acts as an internal nucleophile, attacking the carbocation and leading to the closure of a five-membered ring. This cyclization reaction results in the formation of the stable tetrahydrofuran (B95107) structure of cis- and trans-3-Methyloxolane-3,4-diol. nih.gov While this rearrangement is a key pathway, other reactions such as nucleophilic addition of water to form 2-methyltetrols or sulfate (B86663) to form organosulfates also compete. oberlin.edud-nb.info However, under certain conditions, particularly in organic media or situations with low water content, isomerization reactions can be significant. oberlin.edunih.gov

This compound is a second-generation product of the atmospheric oxidation of isoprene, the most abundant non-methane hydrocarbon emitted by plants. researchgate.netcopernicus.org The pathway begins with the oxidation of isoprene, primarily by the hydroxyl radical (OH), under low-NOx (nitrogen oxide) conditions typical of remote, forested environments. acs.orgmdpi.com

This initial oxidation forms isoprene hydroxy hydroperoxides (ISOPOOH). mdpi.com Further oxidation of ISOPOOH by OH radicals leads to the formation of isoprene epoxydiols (IEPOX), which are key gas-phase intermediates. mdpi.comresearchgate.net Several isomers of IEPOX exist, with β-IEPOX and δ-IEPOX being significant precursors to SOA. nih.govunc.edu It is these IEPOX isomers that are taken up by acidic aerosols, where they undergo the rearrangement described above to form this compound, among other products like 2-methyltetrols and C5-alkene triols. unc.edumdpi.com

| IEPOX Isomer | SOA Yield (%) | Reference |

|---|---|---|

| β-IEPOX | 4.7–6.4 | nih.govunc.edu |

| δ-IEPOX | 3.4–5.5 | nih.govunc.edu |

Formation from other Atmospheric Precursors

While the IEPOX pathway is dominant, other atmospheric compounds can act as precursors to complex organic aerosols. The oxidation of furan (B31954) species, emitted from sources like biomass burning, is one such area of research. figshare.comresearchgate.net

The gas-phase oxidation of 3-methylfuran (B129892) by nitrate (B79036) radicals (NO₃), a key oxidant during nighttime, has been investigated as a source of SOA. figshare.comresearchgate.net This reaction is highly efficient and leads to SOA formation with yields ranging from 1.6% to 2.4% under laboratory conditions. figshare.comresearchgate.net A significant portion of the aerosol mass is generated even after the initial 3-methylfuran has been depleted, indicating the importance of reactions of first-generation products. figshare.com

The reaction mechanism is believed to be initiated by the addition of the nitrate radical to the furan ring, followed by a series of reactions. researchgate.netcopernicus.org The identified products from this reaction are predominantly organic nitrates and unsaturated dicarbonyls. figshare.comcopernicus.org Studies have identified major species in the gas and particle phases with molecular formulas such as C₅H₅NO₅ and C₅H₆O₃, respectively. figshare.com The formation of oligomers through both gas-phase and particle-phase reactions also appears to be a significant contributor to the SOA composition. figshare.com Current research on this specific oxidation pathway has not identified this compound as a product; the primary products are structurally different, often retaining a nitrate group or having a dicarbonyl structure resulting from ring-opening. researchgate.netcopernicus.org

| Parameter | Finding | Reference |

|---|---|---|

| SOA Yield | 1.6% to 2.4% | figshare.comresearchgate.net |

| Particle-Phase Organic Nitrates | Contribute 39.4% of organics | figshare.com |

| Major Identified Products | Unsaturated dicarbonyls, nitrated compounds (e.g., C₅H₅NO₅), oligomers | figshare.comcopernicus.org |

| Proposed Major Particle-Phase Species | C₅H₆O₃ | figshare.com |

Computational Chemistry and Theoretical Modeling of 3 Methyloxolane 3,4 Diol

Thermodynamic Favorability of Isomerization Products

A comprehensive analysis of the thermodynamic favorability of 3-Methyloxolane-3,4-diol isomerization products would require computational studies to determine the relative energies of its various stereoisomers. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to calculate properties such as the Gibbs free energy of formation for each isomer. The isomer with the lowest calculated energy would be considered the most thermodynamically stable.

Factors that would influence the relative stability of the isomers include:

Intramolecular Hydrogen Bonding: The presence and geometry of intramolecular hydrogen bonds between the hydroxyl groups can significantly stabilize certain conformations.

Steric Hindrance: Repulsive steric interactions between the methyl group and the hydroxyl groups can destabilize certain isomers.

Without specific computational data, a quantitative comparison of the thermodynamic stability of the different isomers of this compound is not possible.

Mechanistic Pathway Elucidation through Computational Approaches

The formation of this compound in atmospheric chemistry is believed to occur through the acid-catalyzed hydrolysis of isoprene (B109036) epoxydiols. Computational chemistry could provide significant insights into the mechanistic pathways of this reaction. By modeling the reaction coordinates, researchers can identify transition states, intermediates, and the associated activation energies.

Key aspects that could be investigated through computational approaches include:

Protonation Site: Determining whether the initial protonation occurs on the epoxide oxygen or a hydroxyl oxygen.

Ring-Opening Mechanism: Elucidating whether the epoxide ring opens via an S_N1-like or S_N2-like mechanism. This would involve characterizing the structure of the transition state and any carbocation intermediates.

Intramolecular Cyclization: Modeling the subsequent intramolecular nucleophilic attack of a hydroxyl group to form the oxolane ring. This step would also have a transition state with a specific geometry and energy barrier.

Stereoselectivity: Computational modeling could help explain the observed stereoselectivity in the formation of different this compound isomers by comparing the activation energies of the pathways leading to each isomer.

In the absence of specific computational studies on this compound, a detailed elucidation of its formation pathways from a theoretical standpoint remains an area for future research.

Environmental and Atmospheric Significance of 3 Methyloxolane 3,4 Diol

Identification as a Molecular Tracer for Isoprene (B109036) Secondary Organic Aerosol (SOA)

3-Methyloxolane-3,4-diol is recognized as a key molecular tracer for secondary organic aerosol formed from the oxidation of isoprene, particularly under low-NOx conditions. semanticscholar.orgmdpi.com It is a product of the reactive uptake of isoprene epoxydiols (IEPOX), which are major gas-phase intermediates in isoprene's atmospheric oxidation pathway. copernicus.orgmdpi.comresearchgate.net The presence and concentration of this compound, along with other related compounds like 2-methyltetrols and C₅-alkene triols, in ambient aerosol samples provide evidence for the contribution of isoprene to SOA mass. nih.govmdpi.com

These tracer species are vital for several applications in atmospheric research:

Investigating SOA formation mechanisms. nih.gov

Deriving kinetic parameters for atmospheric models. nih.gov

Evaluating the performance of air quality and climate models. nih.gov

It is important to note that some studies suggest that C₅-alkene triols and 3-methyltetrahydrofuran-3,4-diols can be artifacts formed during analysis by gas chromatography/electron ionization-mass spectrometry (GC/EI-MS) due to the thermal degradation of other compounds like methyltetrol sulfates. nih.gov

Contribution to Aerosol Mass Spectrometry (AMS) Fragmentation Patterns

In real-time analysis of atmospheric aerosols using Aerosol Mass Spectrometry (AMS), this compound contributes to a characteristic fragmentation pattern. Specifically, SOA derived from IEPOX, which includes this compound, is associated with an enhanced signal at a mass-to-charge ratio (m/z) of 82. semanticscholar.org This signal corresponds to the C₅H₆O⁺ ion. semanticscholar.org

The formation of this ion is believed to occur through the thermal desorption process within the AMS instrument, which leads to the creation of methylfuran-like structures from the 3-MeTHF-3,4-diol molecule. semanticscholar.org The intensity of this m/z 82 fragment (often denoted as f82) serves as a real-time tracer for IEPOX-SOA, distinguishing it from other types of organic aerosol. semanticscholar.org While other organic aerosols have a background fC₅H₆O of approximately 1.7-3.1‰, IEPOX-SOA shows a significantly enhanced value, making it a useful diagnostic tool in field campaigns. semanticscholar.org

Role in Particle-Phase Chemistry in Acidified Environments

The formation of this compound is intrinsically linked to particle-phase chemistry, particularly in the presence of acidic sulfate (B86663) aerosols. copernicus.orgnsf.gov Its precursor, IEPOX, partitions from the gas phase into the aerosol liquid phase, where it undergoes acid-catalyzed ring-opening reactions. copernicus.org This multiphase chemical pathway is a key mechanism for the substantial production of isoprene-derived SOA constituents, including 2-methyltetrols, organosulfates, and this compound. copernicus.org

The acidity of the aerosol plays a critical role in these reactions. nih.gov IEPOX can undergo acid-catalyzed intermolecular rearrangement reactions within the particle to generate 3-Methyloxolane-3,4-diols and/or C₅-alkene triols. mdpi.com Furthermore, studies have shown that C₅-alkene triols can be derived from the subsequent oxidation of this compound within acidic particles, highlighting its role as an intermediate in further particle-phase reactions. mdpi.com The efficiency of this SOA formation pathway is influenced by factors such as aerosol acidity, sulfate concentration, and liquid water content. nih.govnsf.gov

Implications for Atmospheric SOA Formation and Budget

The formation of this compound is part of a major global pathway for the production of secondary organic aerosols. Isoprene is the largest atmospheric source of non-methane volatile organic compounds, and its oxidation products significantly contribute to the formation of SOA. copernicus.org The multiphase chemistry involving IEPOX and acidic aerosols, which produces this compound, is a substantial contributor to the total organic aerosol budget, especially in isoprene-rich regions like forested areas. copernicus.orgsemanticscholar.org

Seasonal and Spatial Distribution in Ambient Air

As a product of isoprene oxidation, the distribution of this compound and other IEPOX-SOA tracers is linked to the spatial and seasonal patterns of isoprene emissions from vegetation. Significant levels of isoprene-derived SOA tracers have been measured in diverse marine and terrestrial environments, from the Arctic to the Antarctic, indicating long-range atmospheric transport. unc.edunih.gov

Studies have observed distinct diurnal patterns. For instance, at Mt. Huang in East China, the molecular distribution of isoprene-derived SOA tracers showed that 3-MeTHF-3,4-diol concentrations were higher at night. mdpi.com This nocturnal increase is attributed to the enhanced aqueous-phase oxidation of IEPOX in acidic particles under higher relative humidity conditions typical of nighttime. mdpi.com

| Compound | Daytime Concentration (ng/m³) | Nighttime Concentration (ng/m³) |

|---|---|---|

| 3-MeTHF-3,4-diols | 1.18 | 1.64 |

| C₅-alkene triols | 2.93 | 5.77 |

| 2-methyltetrols | 10.2 | 12.7 |

| 2-methylglyceric acid | 1.45 | 1.20 |

Data adapted from a study at Mt. Huang, East China. mdpi.com

The presence of these tracers in remote locations, including Antarctic ice cores, demonstrates that they are persistent enough to be transported over vast distances and can be used to study historical atmospheric composition. nih.gov Coastal locations often show higher concentrations of these SOA tracers compared to remote ocean areas, which may be due to higher phytoplankton biomass or influences from terrestrial and anthropogenic sources. unc.edu

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 3-Methyloxolane-3,4-diol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves stereoselective cyclization or dihydroxylation of furan derivatives. For example, intermediates with tetrahydrofuran-3,4-diol skeletons (as seen in empagliflozin impurities) are synthesized via epoxide ring-opening or enzymatic catalysis . Optimization includes adjusting solvent polarity (e.g., THF/water mixtures) and temperature to control regioselectivity. Analytical techniques like NMR and HPLC are critical for verifying purity and stereochemistry .

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For dynamic systems, chiral HPLC with polarimetric detection or nuclear Overhauser effect (NOE) NMR experiments can resolve stereoisomers. Referencing analogs like (4R,5R)-tetrahydrofuran-3,4-diol derivatives provides comparative data .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Enzyme inhibition assays (e.g., β-glucocerebrosidase or α-galactosidase) using fluorogenic substrates are common. For example, pyrrolidine-3,4-diol analogs are tested at varying concentrations (0.1–100 µM) with Michaelis-Menten kinetics to determine IC50 values . Cell viability assays (MTT or resazurin) assess cytotoxicity in relevant cell lines .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives affect their enzyme inhibition efficacy, and how can conflicting kinetic data be resolved?

- Methodological Answer : Stereochemistry critically influences binding affinity. For instance, (3R,4S) vs. (3S,4R) configurations may show 10-fold differences in IC50 due to active-site steric constraints . Conflicting data often arise from enzyme isoforms or assay conditions. Resolve discrepancies using isoform-specific recombinant enzymes and standardized buffer systems (pH 7.4, 37°C). Surface plasmon resonance (SPR) can validate binding kinetics .

Q. What metabolic pathways activate or detoxify this compound in biological systems, and how can these be modeled experimentally?

- Methodological Answer : Cytochrome P450 enzymes or aldo-keto reductases may oxidize the diol moiety. For carcinogenicity studies, DMBA-t-3,4-diol analogs are metabolized to DNA-reactive intermediates, detectable via LC-MS/MS . Use hepatocyte spheroids or microsomal preparations to simulate phase I/II metabolism. Track metabolites with stable isotope labeling .

Q. What analytical techniques are recommended for quantifying this compound metabolites in complex matrices?

- Methodological Answer : High-resolution LC-MS/MS (Q-TOF) with multiple reaction monitoring (MRM) ensures specificity. For example, DMBA-t-3,4-diol was quantified in cell lysates using a C18 column and negative-ion mode . Isotope dilution (e.g., <sup>13</sup>C-labeled internal standards) improves accuracy in biological fluids .

Safety and Toxicology

Q. What are the current gaps in toxicological data for this compound, and what models address these gaps?

- Methodological Answer : Existing SDS sheets indicate insufficient data on mutagenicity and organ toxicity . Prioritize Ames tests (TA98/TA100 strains) for mutagenicity and zebrafish embryotoxicity assays (OECD TG 236) for developmental risks. In vitro organ-on-chip models (e.g., liver-chip) predict hepatotoxicity .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported bioactivity data for this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.